

Initial Research Findings on CYP51-IN-9: A Data Gap

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Compound of Interest

Compound Name: CYP51-IN-9

Cat. No.: B1497923

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Despite a comprehensive search of publicly available scientific databases and recent publications, no specific information, quantitative data, or experimental protocols could be found for a compound designated "**CYP51-IN-9**". This suggests that "**CYP51-IN-9**" may be an internal compound identifier not yet disclosed in public literature, a very recent discovery not yet indexed, or a possible misnomer.

The enzyme target, Cytochrome P450 51 (CYP51), also known as sterol 14 α -demethylase, is a well-established and critical enzyme in the sterol biosynthesis pathway of fungi, protozoa, and mammals. It serves as the primary target for azole antifungal drugs and is a subject of intense research for the development of new therapeutic agents.

While a wealth of information exists on CYP51 and its various inhibitors, the absence of any specific data for "**CYP51-IN-9**" prevents the creation of the requested in-depth technical guide.

Alternative Well-Characterized CYP51 Inhibitors

To fulfill the user's request for a detailed technical guide on a novel CYP51 inhibitor, we propose focusing on a well-documented alternative compound for which substantial public data is available. Potential candidates include recently developed non-azole inhibitors that have been the subject of detailed structural and functional studies. Two such examples are VT-1161 (Oteseconazole) and VT-1598, which have published data on their inhibitory activity, binding affinities, and selectivity.

A comprehensive guide on one of these, or another well-characterized inhibitor, would allow for the detailed data presentation, experimental protocols, and visualizations as originally requested.

General Overview of CYP51 Function and Inhibition

Function of CYP51

CYP51 is a crucial enzyme in the biosynthesis of essential sterols, such as ergosterol in fungi and cholesterol in mammals. It catalyzes the oxidative removal of the 14 α -methyl group from sterol precursors, a vital step for the structural integrity and function of cell membranes.

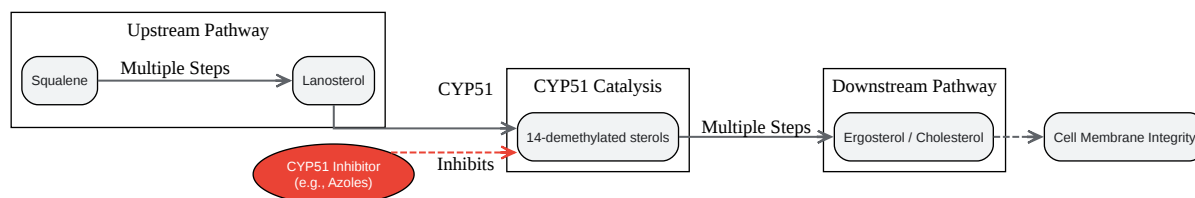
Mechanism of Inhibition

The most common class of CYP51 inhibitors are the azoles. These compounds contain a nitrogen-containing heterocyclic ring that coordinates with the heme iron atom in the active site of the CYP51 enzyme. This binding event prevents the natural substrate from accessing the active site, thereby blocking the demethylation process and halting sterol biosynthesis. The disruption of the cell membrane ultimately leads to cell growth inhibition and death.

Signaling Pathway Context

The sterol biosynthesis pathway, in which CYP51 is a key player, is a fundamental metabolic pathway. Its end products, sterols, are not only structural components of membranes but also precursors for signaling molecules like steroid hormones.

Below is a generalized diagram representing the sterol biosynthesis pathway and the point of inhibition by CYP51 inhibitors.



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Generalized Sterol Biosynthesis Pathway and CYP51 Inhibition.

We recommend proceeding with a detailed investigation of a specific, publicly documented CYP51 inhibitor to provide the in-depth technical guide as requested. Please specify if you have an alternative compound of interest or if you would like us to proceed with a well-characterized example such as VT-1161.

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